HT-2 Toxin-13C2,D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

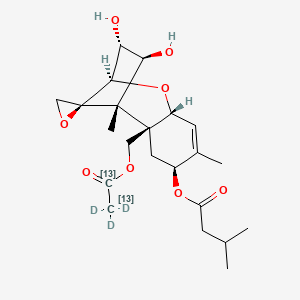

HT-2 Toxin-13C2,D3 is a chemically modified version of HT-2 toxin, a type A trichothecene mycotoxin produced by various Fusarium fungi. This compound is often used in scientific research due to its stable isotopic labeling, which aids in the study of mycotoxin metabolism and toxicology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of HT-2 Toxin-13C2,D3 involves the incorporation of carbon-13 and deuterium isotopes into the HT-2 toxin molecule. This process typically requires advanced organic synthesis techniques, including the use of labeled precursors and specific reaction conditions to ensure the correct incorporation of isotopes .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. it can be produced in small quantities using biotransformation and chemical synthesis methods. These methods involve the use of Fusarium cultures to produce the parent HT-2 toxin, followed by chemical modification to introduce the isotopic labels .

Analyse Des Réactions Chimiques

Types of Reactions: HT-2 Toxin-13C2,D3 undergoes various chemical reactions, including glucosylation, hydrolysis, and oxidation. These reactions are essential for studying the compound’s stability and behavior under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include glucosyl donors for glucosylation, acids and bases for hydrolysis, and oxidizing agents for oxidation. The reaction conditions vary depending on the desired transformation, with temperature, pH, and solvent choice being critical factors .

Major Products Formed: The major products formed from the reactions of this compound include glucosides, hydrolysis products, and oxidized derivatives. These products are often analyzed using techniques such as NMR spectroscopy and mass spectrometry to determine their structure and properties .

Applications De Recherche Scientifique

Toxicological Research

HT-2 toxin has been extensively studied for its toxicological effects on both humans and animals. Research indicates that exposure to HT-2 can lead to severe health issues, including immunotoxicity and hematotoxicity.

- Immunotoxicity : Studies have shown that HT-2 toxin can suppress immune responses in animals. For example, chronic exposure in rats resulted in significant alterations in leukocyte counts, indicating a potential risk for increased susceptibility to infections .

- Hematotoxicity : The European Food Safety Authority (EFSA) has identified hematotoxicity as a critical effect of HT-2 toxin. It was concluded that even low doses could lead to significant changes in red and white blood cell counts, with implications for overall health .

Food Safety and Regulatory Standards

HT-2 toxin poses a considerable risk in food safety, particularly in cereal-based products. Regulatory bodies have established maximum permissible levels of HT-2 toxin to protect public health.

- Regulatory Limits : In the European Union, indicative limits for the sum of T-2 and HT-2 toxins were introduced in 2013. Ongoing discussions aim to establish stricter maximum levels due to their potential health risks .

- Detection Methods : Advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) are employed to detect HT-2 toxin levels in food products. These methods ensure compliance with safety regulations and help mitigate contamination risks .

Animal Health Studies

Research on HT-2 toxin's effects on livestock has revealed significant impacts on animal health and productivity.

- Clinical Observations : In studies involving poultry, exposure to HT-2 toxin resulted in decreased egg production and increased incidence of cracked eggs. The toxin has also been linked to poor growth rates and higher mortality in young animals .

- Pathological Effects : Experimental studies have demonstrated that HT-2 can cause oral lesions and liver damage in rabbits, further emphasizing its detrimental effects on animal health .

Environmental Impact and Climate Change

The production of HT-2 toxin is influenced by environmental factors, making it a subject of interest in studies related to climate change.

- Fungal Growth Conditions : Research indicates that changes in climate can affect the growth of Fusarium species and subsequently the biosynthesis of mycotoxins like HT-2. Understanding these relationships is crucial for predicting contamination risks in agricultural products .

Table 1: Toxicological Effects of HT-2 Toxin

| Effect Type | Observed Impact | Reference |

|---|---|---|

| Immunotoxicity | Suppression of leukocyte counts | |

| Hematotoxicity | Changes in red/white blood cell counts | |

| Clinical Symptoms | Vomiting, weight loss, oral lesions |

Table 2: Regulatory Limits for HT-2 Toxin

| Region | Maximum Level (µg/kg) | Reference |

|---|---|---|

| European Union | 60 (combined with T-2) | |

| WHO Guidelines | Ongoing evaluations for maximum tolerable limits |

Case Studies

- Poultry Production : A farm study reported a 22% reduction in egg production linked to HT-2 contamination. The findings highlighted the economic impact on poultry farmers due to mycotoxin exposure .

- Human Health Monitoring : A human biomonitoring study analyzed urine samples from individuals exposed to contaminated grain products. The presence of HT-2 metabolites was confirmed, raising concerns about chronic exposure risks .

Mécanisme D'action

The mechanism of action of HT-2 Toxin-13C2,D3 involves the inhibition of protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to cell death and tissue damage, particularly in rapidly dividing cells. The compound also induces oxidative stress and inflammation, contributing to its toxic effects .

Comparaison Avec Des Composés Similaires

HT-2 Toxin-13C2,D3 is similar to other type A trichothecenes, such as T-2 toxin, neosolaniol, T-2 triol, and T-2 tetraol. its stable isotopic labeling distinguishes it from these compounds, making it particularly useful for research purposes. The isotopic labels allow for precise tracking and quantification in metabolic studies, providing insights into the behavior and effects of mycotoxins in biological systems .

Conclusion

This compound is a valuable compound in scientific research, offering unique advantages due to its stable isotopic labeling. Its synthesis, chemical reactions, and applications in various fields highlight its importance in advancing our understanding of mycotoxin metabolism and toxicity.

Activité Biologique

HT-2 toxin, a secondary metabolite produced by the Fusarium fungi, is part of the trichothecene family and is known for its significant biological activity and toxicological effects. This article explores the biological activity of HT-2 Toxin-13C2,D3, focusing on its metabolism, toxicity, and effects on various biological systems.

Metabolism of HT-2 Toxin

HT-2 toxin is primarily formed from T-2 toxin through metabolic processes in various species, including rodents, pigs, and humans. The major metabolic pathway involves rapid deacetylation at C-4, leading to the formation of HT-2 toxin. Other metabolic reactions include hydrolysis, oxidation, de-epoxidation, and glucuronide conjugation .

Table 1: Major Metabolic Pathways of HT-2 Toxin

| Metabolic Pathway | Description |

|---|---|

| Deacetylation | Conversion from T-2 to HT-2 |

| Hydrolysis | Formation of neosolaniol and other metabolites |

| Oxidation | Production of 3′-hydroxy-HT2 and 3′-hydroxy-T2 |

| De-epoxidation | Detoxification through conversion to less toxic forms |

| Glucuronide Conjugation | Formation of glucuronic acid derivatives |

Toxicological Effects

HT-2 toxin exhibits a range of toxicological effects that can impact both human health and animal physiology. The primary effects include:

- Haematotoxicity and Myelotoxicity : Studies have shown that HT-2 toxin disrupts hematopoiesis, leading to reduced leukocyte counts and other hematological abnormalities. This effect has been observed in both acute and chronic studies across various species .

- Immunosuppressive Properties : HT-2 toxin has been documented to suppress both humoral and cell-mediated immune responses. In animal models, low-dose chronic exposure resulted in significant immunopathological changes .

- Gastrointestinal Effects : The toxin is known to induce gastrointestinal disturbances such as vomiting and diarrhea. In experimental settings, exposure to HT-2 has been linked to decreased food intake and altered gut hormone levels, indicating its role in anorexia .

- Neurological Effects : Recent studies suggest that HT-2 toxin may affect the blood-brain barrier, potentially leading to neurotoxic effects. This includes alterations in tight junction proteins that compromise barrier integrity .

Case Studies

Several case studies have documented the effects of HT-2 toxin in different contexts:

- Animal Studies : A study involving pigs demonstrated that dietary intake of T-2/HT-2 toxins led to a measurable decrease in red and white blood cell counts, highlighting their immunotoxic effects .

- Human Exposure : Research on human biomonitoring indicated the presence of HT-2 metabolites in urine samples from individuals exposed to contaminated food sources. This underscores the relevance of dietary exposure to mycotoxins in human health assessments .

- Long-term Exposure Effects : A 90-day subchronic study on rats revealed a correlation between HT-2 exposure and significant reductions in leukocyte counts, reinforcing the need for established tolerable daily intake (TDI) levels for these toxins .

Propriétés

IUPAC Name |

[(1S,2R,4S,7R,9R,10R,11S,12S)-10,11-dihydroxy-1,5-dimethyl-2-[(2,2,2-trideuterioacetyl)oxymethyl]spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20+,21+,22-/m0/s1/i4+1D3,13+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKLMTPXERFKEN-DXOBKWOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])[13C](=O)OC[C@]12C[C@@H](C(=C[C@H]1O[C@@H]3[C@@H]([C@H]([C@]2([C@]34CO4)C)O)O)C)OC(=O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.